2-(1-Phenylethoxy)isoindoline-1,3-dione
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Overview
Description
2-(1-Phenylethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 1-phenylethanol in the presence of a catalyst under reflux conditions . The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized isoindoline derivatives .
Scientific Research Applications
2-(1-Phenylethoxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to these targets and inhibit their activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit comparable chemical reactivity and biological properties.
Uniqueness
2-(1-Phenylethoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and may contribute to its ability to cross biological membranes more effectively compared to other isoindoline derivatives .
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1-phenylethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-11(12-7-3-2-4-8-12)20-17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3 |
InChI Key |
JVEOQDUSILEZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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